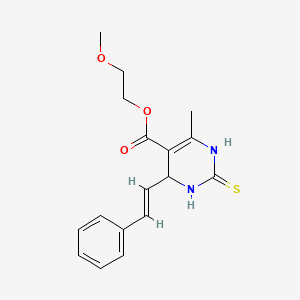

2-甲氧基乙基6-甲基-4-(2-苯乙烯基)-2-硫代-1,2,3,4-四氢-5-嘧啶甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related pyrimidine derivatives involves base-catalyzed cyclocondensation processes, highlighting the chemical flexibility and reactivity of the pyrimidine core in forming structurally diverse compounds (Nagarajaiah & Begum, 2015). Another method includes the Biginelli reaction, a multi-component reaction that efficiently assembles pyrimidine derivatives under microwave irradiation, demonstrating a solvent-free, high-yield, and pure product synthesis (Pan, Zhang, & Liu, 2009).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by single-crystal X-ray diffraction, revealing the presence of weak interactions that stabilize the crystal structure, such as O–H…N and π…π interactions. These interactions play a crucial role in the solid-state conformation and stability of these compounds (Nagarajaiah & Begum, 2012).

Chemical Reactions and Properties

Pyrimidine derivatives undergo various chemical reactions, contributing to their diverse chemical properties. For example, ethyl-4-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate reacts with aromatic aldehydes to yield styryl derivatives, indicating the compound's role as a versatile precursor for synthesizing a range of chemically active molecules (Fazylov et al., 2016).

科学研究应用

合成和反应

- 2-氧代(或硫代)-1,2,3,4-四氢嘧啶-5-羧酸衍生物,包括2-甲氧基乙基6-甲基-4-(2-苯乙烯基)-2-硫代-1,2,3,4-四氢-5-嘧啶甲酸酯等化合物,已被研究用于各种反应。这些反应包括相关化合物上的甲基化和酰化的位置、嘧啶并[2,3-b]噻嗪和噻唑并[3,2-a]嘧啶的合成、Dimroth 类重排以及茚并[1,2-d]嘧啶和4,6-二取代-嘧啶-5-腈的形成 (Kappe & Roschger, 1989)。

抗菌和抗病毒活性

- 某些2-硫代-1,2,3,4-四氢嘧啶衍生物,类似于所讨论的化合物,在体外筛选时显示出对微生物的显著活性,表明其潜在的抗菌应用 (Nigam, Saharia, & Sharma, 1981)。

- 在5位取代的特定2,4-二氨基-6-羟基嘧啶衍生物对逆转录病毒表现出显着的抑制活性,包括人类免疫缺陷病毒和莫洛尼鼠肉瘤病毒 (Hocková et al., 2003)。

液晶性质

- 侧向取代的5-嘧啶甲酸的芳基酯已被合成,并对其液晶性质进行了研究。含有甲基和甲氧基的化合物表现出向列液晶性质,这可能与显示技术中的应用相关 (Mikhaleva, 2003)。

催化合成和离子液体性质

- 该化合物已用于探索离子液体(例如l-脯氨酸硝酸盐)的催化能力,用于合成嘧啶衍生物的研究。这表明在绿色化学和可持续合成方法中具有潜在应用 (Cahyana, Liandi, & Anwar, 2022)。

缓蚀

- 与该化合物在结构上相关的螺并嘧啶硫酮已被研究其对酸性溶液中低碳钢的缓蚀作用,表明在工业防腐中的潜在应用 (Yadav, Sinha, Kumar, & Sarkar, 2015)。

抗菌分析和酶测定

- 包括与所讨论化合物相关的结构在内的新型色酮-嘧啶偶联衍生物已被合成并评估其抗菌活性。它们还经过酶测定研究以预测其作用方式,表明潜在的药物应用 (Tiwari et al., 2018)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

2-methoxyethyl 6-methyl-4-[(E)-2-phenylethenyl]-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3S/c1-12-15(16(20)22-11-10-21-2)14(19-17(23)18-12)9-8-13-6-4-3-5-7-13/h3-9,14H,10-11H2,1-2H3,(H2,18,19,23)/b9-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAJSBHAVECXRJL-CMDGGOBGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=S)N1)C=CC2=CC=CC=C2)C(=O)OCCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(NC(=S)N1)/C=C/C2=CC=CC=C2)C(=O)OCCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxyethyl 6-methyl-4-(2-phenylvinyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-methoxy-5-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5501228.png)

![4-methoxy-N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5501235.png)

![5-(methoxymethyl)-N-[3-(methylthio)propyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5501241.png)

![3-[(aminocarbonyl)hydrazono]-1-phenylcyclopentanecarboxylic acid](/img/structure/B5501247.png)

![N~2~-{[2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N~1~,N~2~-dimethylglycinamide](/img/structure/B5501251.png)

![N-(5-methylisoxazol-3-yl)-2-[(4-methyl-5-phenyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5501254.png)

![7-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5501274.png)

![methyl 2-{[(2-methoxyphenyl)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5501276.png)

![1-(3-chlorophenyl)-3-{[2-(1-cyclohexen-1-yl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B5501285.png)

![2-[(3-propylmorpholin-4-yl)carbonyl]-4H-chromen-4-one](/img/structure/B5501308.png)

![N-[(tert-butylamino)(4-methylphenyl)-lambda~4~-sulfanylidene]benzenesulfonamide](/img/structure/B5501309.png)

![2-(4-methoxyphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5501314.png)

![2-chloro-N-[3-(methoxymethyl)phenyl]-4-methylbenzamide](/img/structure/B5501328.png)